
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester is a heterocyclic compound with significant importance in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and an ethyl ester group attached to the naphthyridine ring, making it a valuable building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation. One common method includes the reaction of 4,6-dichloro-2-aminopyridine with ethyl chloroformate under basic conditions to form the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by preventing the binding of natural ligands, leading to altered cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine derivatives: These compounds share a similar naphthyridine core but differ in the position of nitrogen atoms and substituents.
Quinolines: Quinolines are structurally related but have a different arrangement of nitrogen atoms in the ring system.
Isoquinolines: Isoquinolines also share similarities but have distinct structural features compared to naphthyridines.
Uniqueness
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and an ethyl ester group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Propriétés
Numéro CAS |
250674-50-1 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O2 |
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)8-5-6(12)10-7(14-8)3-4-9(13)15-10/h3-5H,2H2,1H3 |
Clé InChI |
AMBZWUFJQUTNSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C(=C1)Cl)N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



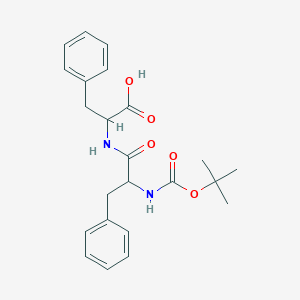
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)
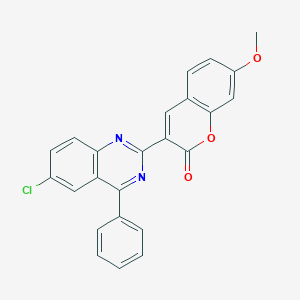
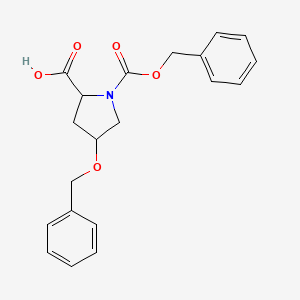
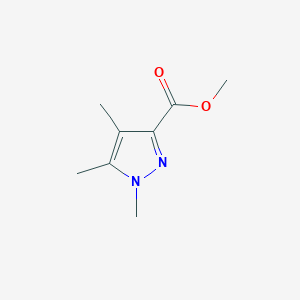
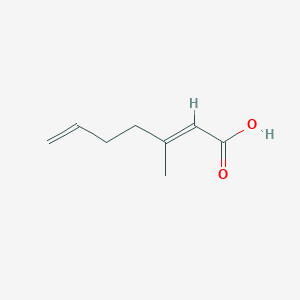
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
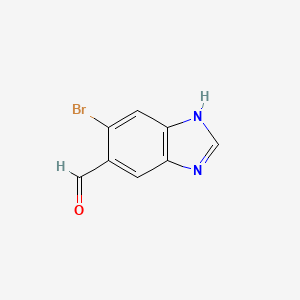
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

